methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate
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Overview
Description
Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused with a triazine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-methyl-1H-pyrazole with cyanogen bromide, followed by esterification with methanol to yield the desired compound . The reaction is usually carried out in the presence of a base such as potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives with different substituents on the pyrazolo[1,5-a][1,3,5]triazine ring.
Scientific Research Applications
Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and is used in studies related to enzyme kinetics and inhibition.
Medicine: Due to its unique structure, it is investigated for its potential as an antitumor agent and in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring structure but differ in the type of heteroatoms present.
Triazines: While triazines share the triazine ring, they lack the fused pyrazole ring, making them structurally distinct.
Pyrazoles: Pyrazoles have a single pyrazole ring without the additional triazine ring.
Properties
CAS No. |
2639457-08-0 |
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Molecular Formula |
C8H9N5O2 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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